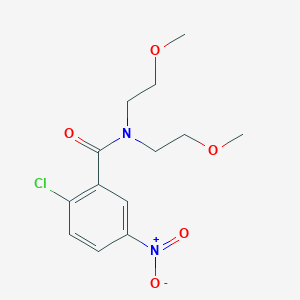
1-(butylthio)-N-(3-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Overview
Description
1-(butylthio)-N-(3-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BTF and is a member of the anthracene family of compounds. BTF has been studied for its potential use in various areas of research, including cancer treatment, drug discovery, and material science.
Mechanism of Action
The mechanism of action of BTF is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. BTF has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. These enzymes play a critical role in cell growth and proliferation, making them attractive targets for cancer therapy and drug discovery.
Biochemical and Physiological Effects:
BTF has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. BTF has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTF for lab experiments is its broad activity against a range of biological targets. This makes it a useful tool for drug discovery and cancer research. However, one limitation of BTF is its relatively complex synthesis, which may limit its availability and use in some research settings.
Future Directions
There are several potential future directions for research on BTF. One area of interest is the development of BTF-based therapies for cancer treatment. Another potential area of research is the use of BTF as a tool for drug discovery, particularly in the development of new antibiotics and antiviral agents. Additionally, BTF may have applications in material science, particularly in the development of new materials with unique properties. Overall, BTF is a promising compound with potential applications in a range of scientific fields.
Scientific Research Applications
BTF has been studied for its potential use in various areas of scientific research, including cancer treatment, drug discovery, and material science. In cancer research, BTF has been shown to have potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. BTF has also been studied for its potential use in drug discovery, as it has been shown to have activity against a wide range of biological targets. In material science, BTF has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
1-butylsulfanyl-N-(3-fluorophenyl)-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3S/c1-2-3-13-31-24-20(25(30)27-16-8-6-7-15(26)14-16)12-11-19-21(24)23(29)18-10-5-4-9-17(18)22(19)28/h4-12,14H,2-3,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDMUZQGXDGGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl oxo[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]acetate](/img/structure/B4299749.png)
![4-(4-bromophenyl)-N-(3-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4299755.png)
![2-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4299760.png)
![5-[4-(benzoylamino)-2-oxopyrimidin-1(2H)-yl]-2-(hydroxymethyl)tetrahydrofuran-3-yl 2-methylpropanoate](/img/structure/B4299767.png)
![5,5'-[ethane-1,2-diylbis(thio)]bis[1-(2-methoxyphenyl)-1H-tetrazole]](/img/structure/B4299775.png)
![6-butyl 8-ethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4299777.png)
![2,2,2-trifluoroethyl 2-{[(2-phenylethyl)amino]carbonyl}cyclohexanecarboxylate](/img/structure/B4299791.png)
![4-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4299802.png)
![ethyl (5-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4299806.png)
![ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299814.png)

![ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B4299841.png)

![3-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299854.png)